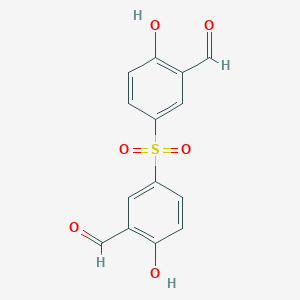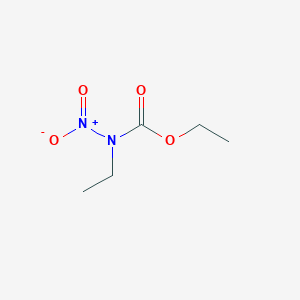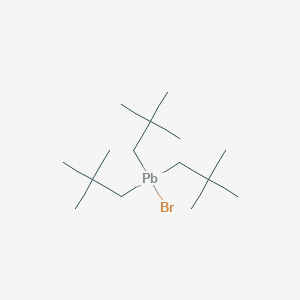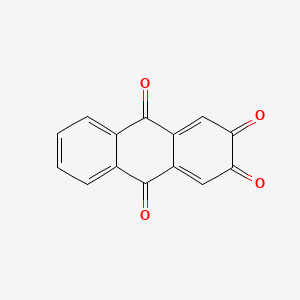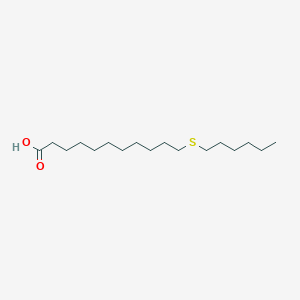
11-(Hexylsulfanyl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Hexylsulfanyl)undecanoic acid is an organic compound characterized by the presence of a hexylsulfanyl group attached to an undecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Hexylsulfanyl)undecanoic acid typically involves the introduction of a hexylsulfanyl group to an undecanoic acid precursor. One common method includes the reaction of 11-bromo undecanoic acid with hexanethiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Hexylsulfanyl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the hexylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
11-(Hexylsulfanyl)undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 11-(Hexylsulfanyl)undecanoic acid involves its interaction with various molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity. These interactions can influence cellular processes such as membrane permeability, enzyme activity, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid: A similar fatty acid without the hexylsulfanyl group.
11-Aminoundecanoic acid: Contains an amino group instead of a hexylsulfanyl group.
11-Bromo undecanoic acid: A precursor in the synthesis of 11-(Hexylsulfanyl)undecanoic acid.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the hexylsulfanyl group can participate in specific chemical reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
5455-21-0 |
|---|---|
Molekularformel |
C17H34O2S |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
11-hexylsulfanylundecanoic acid |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-12-15-20-16-13-10-8-6-5-7-9-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI-Schlüssel |
JTIMBAFQIQXLAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


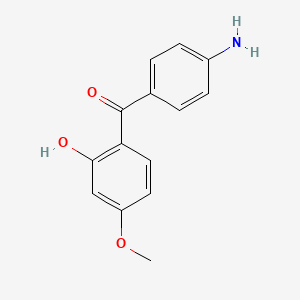
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)

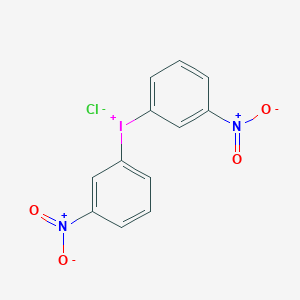

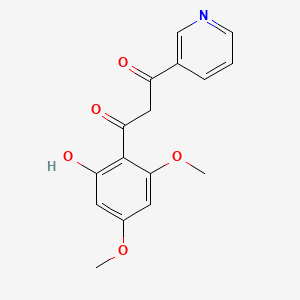

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
